molecular formula C10H11Cl2NO2 B1528585 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid CAS No. 1218320-00-3

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid

Cat. No. B1528585
M. Wt: 248.1 g/mol
InChI Key: FBZPIHFBJZHLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (DCDA) is a widely used organic compound in the field of scientific research and laboratory experiments. It is an important intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-tumor agents. DCDA has been studied extensively in the past few decades due to its unique properties and potential applications.

Scientific Research Applications

  • Enzyme Inhibition and Pharmacological Properties : This compound acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. It has shown potential in pharmacology, exhibiting properties like anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage, as seen in animal experiments (Laufer et al., 1994).

  • Agricultural Applications : As an herbicide, 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid is primarily used in agriculture. Its various formulations, such as inorganic or amine salts, have been studied for their environmental impact and dissipation rates in soil (Wilson et al., 1997).

  • Environmental Safety and Toxicology : The safety of this chemical in environmental contexts, especially concerning its effects on birds in areas treated for vegetation control, has been a topic of research. The study of its various esters and salts is crucial for understanding its ecological impact (Kenaga, 1975).

  • Air Pollution Control : Research has been conducted on controlling the emission of dimethylamine vapors during the production process of herbicides like 2,4-D-DMA, which is prepared using 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid. Effective air pollution control systems are essential for improving air quality in both industrial and urban areas (Arsenijević et al., 2008).

  • Ecological Impact Studies : The impact of this chemical on the ecology of ponds, including its effects on plant growth and fish development, has been studied. This includes examining how different application rates of the herbicide influence the aquatic environment (Boyle, 1980).

properties

IUPAC Name

2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZPIHFBJZHLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.